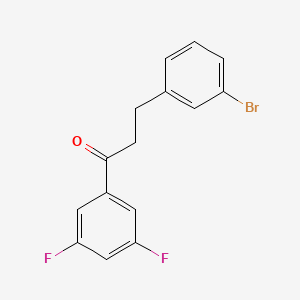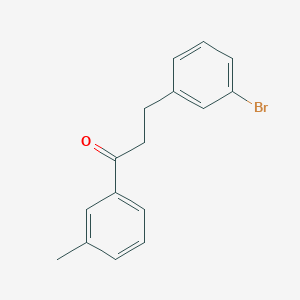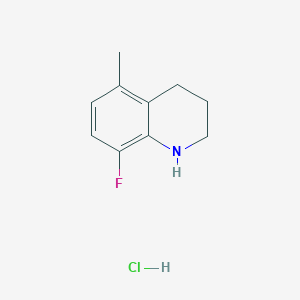![molecular formula C12H21NO3 B1441380 Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate CAS No. 790705-15-6](/img/structure/B1441380.png)
Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
概要
説明
Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate is a chemical compound with the CAS Number: 790705-15-6 . It has a molecular weight of 227.3 . The IUPAC name for this compound is tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate . The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-5-12(6-8-13)9-15-12/h4-9H2,1-3H3 .
Molecular Structure Analysis
The InChI code for Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate is 1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-5-12(6-8-13)9-15-12/h4-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用
Synthetic Pathways and Applications
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has efficient and scalable synthetic routes, offering novel compounds complementing piperidine ring systems, useful in diverse applications (Meyers et al., 2009).
- The reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which is structurally similar, with N,N-dimethylformamide dimethyl acetal shows potential for creating biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Spectroscopy and Structure Analysis
- NMR spectroscopy has been applied to determine the absolute configuration of similar compounds, which is crucial for understanding their chemical behavior and potential applications (Jakubowska et al., 2013).
Spiroaminals Synthesis
- The synthesis of spiroaminals, including structures like 1-oxa-6-azaspiro[4.4]nonane, is a significant area of interest due to their biological activities and unique chemical structures. These compounds are challenging but valuable targets for chemical synthesis (Sinibaldi & Canet, 2008).
Molecular Structure and Characterization
- Research on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, through single crystal X-ray diffraction, provides insights into the molecular structure of such compounds (Moriguchi et al., 2014).
Safety and Hazards
The safety information for Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
特性
IUPAC Name |
tert-butyl 1-oxa-7-azaspiro[2.6]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-5-12(6-8-13)9-15-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSGVISPUOWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B1441305.png)

![{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1441307.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1441310.png)
![ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1441312.png)

![tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1441317.png)
![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)
